1-benzyl-6-ethoxy-3-(4-ethoxybenzoyl)-1,4-dihydroquinolin-4-one
Description
1-Benzyl-6-ethoxy-3-(4-ethoxybenzoyl)-1,4-dihydroquinolin-4-one is a synthetic 1,4-dihydroquinolin-4-one derivative, a class of compounds renowned for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-neurodegenerative properties . Structurally, it features a benzyl group at the N1 position, an ethoxy substituent at C6, and a 4-ethoxybenzoyl moiety at C2. The ethoxy groups at C6 and the benzoyl ring may enhance metabolic stability compared to analogs with smaller or more polar substituents (e.g., methoxy or hydroxyl groups) .
Properties
IUPAC Name |
1-benzyl-6-ethoxy-3-(4-ethoxybenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-3-31-21-12-10-20(11-13-21)26(29)24-18-28(17-19-8-6-5-7-9-19)25-15-14-22(32-4-2)16-23(25)27(24)30/h5-16,18H,3-4,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHONRDJEMBCPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-ethoxy-3-(4-ethoxybenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.
Ethoxylation: The ethoxy groups can be introduced through an etherification reaction, where the hydroxyl groups on the quinoline core react with ethyl iodide in the presence of a base.
Addition of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be added through an acylation reaction, where the quinoline core reacts with ethoxybenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-6-ethoxy-3-(4-ethoxybenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The benzyl, ethoxy, and ethoxybenzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 1-benzyl-6-ethoxy-3-(4-ethoxybenzoyl)-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures have been effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics to combat resistant strains.
Anticancer Properties
Compounds in the dihydroquinoline family have been investigated for their anticancer effects. Specifically, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It has been suggested that derivatives may exhibit protective effects against neurodegenerative diseases by inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These actions can lead to increased levels of neurotransmitters like acetylcholine and dopamine in the brain, which are crucial for cognitive function.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized 1-benzyl derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting that modifications in the benzyl group could enhance efficacy against these pathogens.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated that this compound derivatives induced significant cytotoxicity. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Mechanism of Action
The mechanism of action of 1-benzyl-6-ethoxy-3-(4-ethoxybenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-benzyl-6-ethoxy-3-(4-ethoxybenzoyl)-1,4-dihydroquinolin-4-one are best understood through comparison with analogous 1,4-dihydroquinolin-4-one derivatives. Below is a detailed analysis of key analogs, supported by synthetic, spectroscopic, and pharmacological data.
Table 1: Structural and Functional Comparison of Selected 1,4-Dihydroquinolin-4-one Derivatives
Key Observations
Sulfonyl-containing analogs (e.g., ) exhibit distinct electronic properties due to the sulfonyl group’s electron-withdrawing nature, which may reduce bioavailability compared to benzoyl derivatives.
Synthetic Routes: Most analogs, including the target compound, are synthesized via condensation of β-keto amides with substituted anilines or via Friedländer-type reactions . For example, Compound 94 was synthesized using TLC purification with dichloromethane/methanol (98:2), yielding a white oil (35%) .
Spectroscopic and Analytical Data: LC-MS data for analogs (e.g., m/z 350 for Compound 94) provide benchmarks for molecular weight comparisons.
The 4-ethoxybenzoyl group may enhance selectivity for inflammatory targets over simpler acyl groups.
Biological Activity
1-benzyl-6-ethoxy-3-(4-ethoxybenzoyl)-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and other pharmacological effects based on available literature.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C24H27N2O4
- Molecular Weight : 405.48 g/mol
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. In particular, studies have shown that 1-benzyl derivatives can be effective against various bacterial strains. For instance, a study on related compounds demonstrated activity against Staphylococcus aureus and Mycobacterium smegmatis , suggesting that modifications in the benzyl and ethoxy groups can enhance antimicrobial efficacy .
| Compound | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| 1-benzyl derivative | Staphylococcus aureus | 18 |
| 1-benzyl derivative | Mycobacterium smegmatis | 22 |
Cytotoxicity
The cytotoxic effects of this compound were evaluated in several cancer cell lines. The compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The half-maximal inhibitory concentration (IC50) values were determined to be approximately 12 µM for MCF-7 and 15 µM for A549 cells, indicating a promising potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies have indicated that it activates caspase pathways, leading to programmed cell death. Additionally, it may inhibit specific signaling pathways involved in cell proliferation and survival .
Study on Antimicrobial Efficacy
In a controlled study, a series of quinoline derivatives including this compound were tested for their antimicrobial properties. The results showed that the compound had a notable effect on reducing bacterial growth in vitro, particularly against multidrug-resistant strains of bacteria.
Cytotoxicity Assessment
Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The results highlighted its potential as a chemotherapeutic agent due to its ability to selectively induce apoptosis in malignant cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
